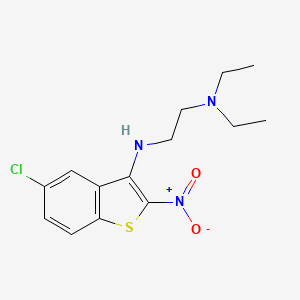
1-(4-Fluorophenyl)-2-(methylamino)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-2-(methylamino)butan-1-one is a chemical compound that belongs to the class of substituted cathinones It is structurally related to other compounds in this class, which are known for their stimulant properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one typically involves the reaction of 4-fluorobenzaldehyde with methylamine and a suitable ketone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-(4-Fluorophenyl)-2-(methylamino)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: Research has explored its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: The compound has been investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and increased alertness and energy levels.
相似化合物的比较
1-(4-Fluorophenyl)-2-(methylamino)butan-1-one is similar to other substituted cathinones, such as:
Methcathinone: Known for its stimulant effects, but with a different substitution pattern on the aromatic ring.
Mephedrone: Another stimulant with a different substitution pattern, leading to variations in its pharmacological effects.
4-Methylmethcathinone (4-MMC): Similar in structure but with a methyl group on the aromatic ring, resulting in different biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological effects.
属性
CAS 编号 |
1368599-12-5 |
|---|---|
分子式 |
C11H14FNO |
分子量 |
195.23 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-2-(methylamino)butan-1-one |
InChI |
InChI=1S/C11H14FNO/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8/h4-7,10,13H,3H2,1-2H3 |
InChI 键 |
NEZHKHMZNSFKGS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)C1=CC=C(C=C1)F)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


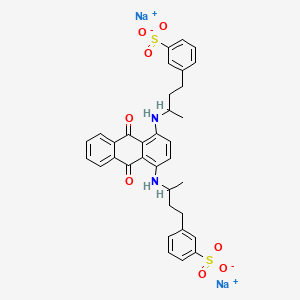
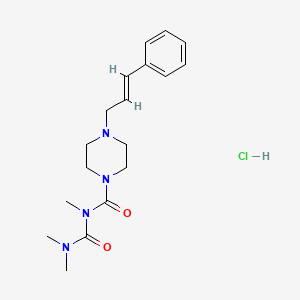
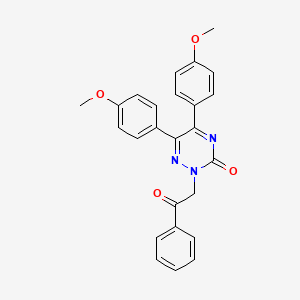
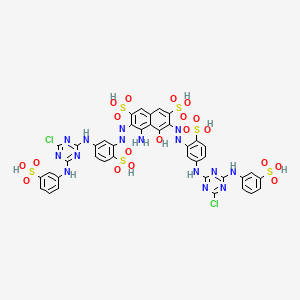
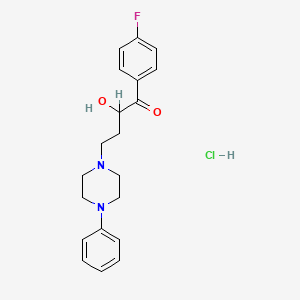
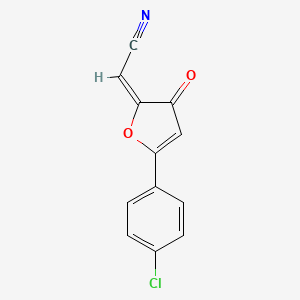


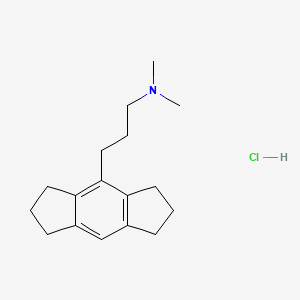
![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)



